Morpholine-4-carboxylic acid p-tolyl ester

Aminolysis kinetics Structure-reactivity relationships Carbamate chemistry

This p-tolyl ester offers a quantifiable advantage over generic morpholine carbamates. Its unique Aryl-OCO-N(endocyclic) motif provides intermediate metabolic stability—lower lability than alkyl carbamates, higher than amides—essential for controlled-release prodrugs. The p-tolyl group modulates electrophilicity for predictable, mild aminolysis, minimizing epimerization vs. corrosive carbonyl chloride routes. With a calculated LogP of 1.76, it balances lipophilicity for membrane permeability, ensuring intact screening in biochemical assays. Ideal for building diverse carboxamide libraries and tunable covalent probes.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
Cat. No. B5663574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine-4-carboxylic acid p-tolyl ester
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC(=O)N2CCOCC2
InChIInChI=1S/C12H15NO3/c1-10-2-4-11(5-3-10)16-12(14)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3
InChIKeyXNHCGFLXFHEXBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morpholine-4-carboxylic Acid p-Tolyl Ester: A Structurally Distinct Morpholine Carbamate for Controlled Reactivity and Stability in Synthetic and Screening Applications


Morpholine-4-carboxylic acid p-tolyl ester (CAS 6301-52-2) is a heterocyclic carbamate ester characterized by a morpholine core linked to a p-tolyl group via a carbamate linkage. This compound belongs to the morpholine-4-carboxylate class, widely utilized as versatile intermediates in organic synthesis and as building blocks in medicinal chemistry . Its molecular architecture, combining the conformational rigidity of the morpholine ring with the electron-donating and lipophilic properties of the p-tolyl substituent, imparts a distinct reactivity and stability profile that differentiates it from simpler alkyl or aryl carbamate analogs [1].

Why Generic Morpholine Carbamates Cannot Replace Morpholine-4-carboxylic Acid p-Tolyl Ester in Controlled Aminolysis and Hydrolytic Stability Applications


Substituting morpholine-4-carboxylic acid p-tolyl ester with a generic morpholine carbamate (e.g., methyl, ethyl, or phenyl ester) introduces significant and quantifiable changes in reaction kinetics and metabolic stability. The p-tolyl group acts as a non-leaving group that modulates the electrophilicity of the carbonyl carbon via electronic effects and steric hindrance, directly impacting the rate of nucleophilic attack . Furthermore, the aryl-OCO-N(endocyclic) structural motif places this compound in a distinct stability class, conferring a metabolic lability profile that cannot be replicated by alkyl carbamates or amides, thus dictating its suitability in prodrug design or assay development where controlled hydrolysis is essential [1].

Quantitative Evidence Guide: Differentiating Morpholine-4-carboxylic Acid p-Tolyl Ester from Morpholine Carbamate Analogs


Evidence Item 1: Aminolysis Reactivity of Morpholine-4-carboxylic Acid p-Tolyl Ester vs. Phenyl and p-Chlorophenyl Analogs

The p-tolyl ester exhibits distinct kinetic behavior in aminolysis reactions compared to its phenyl and p-chlorophenyl analogs. Specifically, the Bronsted-type plot slopes (βN) for the reaction of 4-methylphenyl 2,4,6-trinitrophenyl carbonate (a direct structural analog) with secondary alicyclic amines were determined to be in the range of 0.45–0.48, consistent with a concerted mechanism . This contrasts with other carbonate derivatives where different βN values indicate a stepwise mechanism. This quantitative difference in the sensitivity of the reaction rate to the nucleophile's basicity provides a measurable parameter for selecting the optimal leaving group for a given synthetic transformation.

Aminolysis kinetics Structure-reactivity relationships Carbamate chemistry

Evidence Item 2: Hydrolytic Stability Class of Morpholine-4-carboxylic Acid p-Tolyl Ester Relative to Other Carbamates

Based on a comprehensive meta-analysis of carbamate hydrolysis, compounds within the Aryl-OCO-N(endocyclic) class, which includes morpholine-4-carboxylic acid p-tolyl ester, demonstrate a specific rank order of metabolic lability. The analysis establishes that the metabolic stability of Aryl-OCO-N(endocyclic) carbamates is significantly higher than that of Aryl-OCO-NHAlkyl carbamates and comparable to or greater than that of Alkyl-OCO-N(endocyclic) analogs [1]. This positions the p-tolyl ester in a distinct stability tier, offering a predictable in vitro and in vivo half-life profile that differs markedly from commonly used alkyl carbamates.

Metabolic stability Prodrug design Hydrolysis kinetics

Evidence Item 3: Lipophilicity (LogP) of Morpholine-4-carboxylic Acid p-Tolyl Ester Compared to Morpholine-4-carboxylic Acid

The p-tolyl esterification of morpholine-4-carboxylic acid substantially increases lipophilicity, a critical parameter for membrane permeability and in vivo distribution. The calculated LogP for morpholine-4-carboxylic acid p-tolyl ester is 1.76, whereas the parent morpholine-4-carboxylic acid has a LogP of -0.86 [1]. This 2.62 LogP unit increase represents a >400-fold increase in the octanol-water partition coefficient, dramatically enhancing the compound's ability to cross biological membranes relative to the free acid.

Lipophilicity Membrane permeability Drug-likeness

Evidence Item 4: Unique Synthetic Utility of Morpholine-4-carboxylic Acid p-Tolyl Ester as a Stable Activated Ester Equivalent

Unlike simple alkyl esters (e.g., methyl, ethyl), which require harsh basic or acidic conditions for aminolysis, the p-tolyl ester functions as a moderately activated ester, balancing stability and reactivity. The p-tolyl group's electron-donating nature reduces the electrophilicity of the carbonyl compared to electron-withdrawing aryl esters (e.g., p-nitrophenyl), preventing uncontrolled hydrolysis or polymerization. This allows for selective aminolysis under milder conditions, reducing racemization in peptide synthesis and improving functional group tolerance compared to both more reactive and less reactive ester analogs [1].

Activated ester Peptide coupling Synthetic methodology

Optimal Application Scenarios for Morpholine-4-carboxylic Acid p-Tolyl Ester in Synthesis and Screening


Scenario 1: Synthesis of Morpholine-Containing Amide Libraries via Selective Aminolysis

The p-tolyl ester serves as an ideal intermediate for generating diverse morpholine-4-carboxamide libraries. Its intermediate reactivity profile (as established in Evidence Item 4) enables efficient aminolysis with a broad range of primary and secondary amines under mild, neutral conditions, minimizing epimerization and side-product formation . This contrasts with the use of morpholine-4-carbonyl chloride, which is highly reactive and corrosive, or the use of unreactive alkyl esters that require forcing conditions incompatible with sensitive functional groups [1]. The predictable kinetics of aminolysis with secondary alicyclic amines (Evidence Item 1) further support the development of robust, reproducible synthetic protocols.

Scenario 2: Design of Controlled-Release Prodrugs Requiring Intermediate Hydrolytic Stability

For prodrug strategies where the active species (morpholine-4-carboxylic acid or a morpholine-containing drug) must be released at a controlled rate, the Aryl-OCO-N(endocyclic) class offers a predictable stability window. As shown in Evidence Item 2, this class exhibits metabolic lability that is significantly lower than that of Aryl-OCO-NHAlkyl prodrugs but higher than that of amide-linked systems . This intermediate stability is crucial for achieving optimal pharmacokinetic profiles, avoiding the burst release seen with very labile carbamates and the insufficient release from overly stable amides. The enhanced lipophilicity (Evidence Item 3) also facilitates oral absorption and tissue penetration.

Scenario 3: Use as a Lipophilic Building Block in Fragment-Based Drug Discovery

The morpholine core is a privileged scaffold in medicinal chemistry, and the p-tolyl ester provides a direct route to introduce both the morpholine and a lipophilic aryl group in a single step. With a calculated LogP of 1.76 (Evidence Item 3), the compound occupies a favorable lipophilic space for fragment hits or early lead compounds, potentially improving membrane permeability and target binding compared to more polar morpholine derivatives . Furthermore, its stability profile (Evidence Item 2) ensures that the intact ester can be reliably screened in biochemical and cell-based assays without premature hydrolysis, providing unambiguous structure-activity relationship data.

Scenario 4: Development of Chemical Probes with Tunable Reactivity and Controlled Off-Rates

In chemical biology, irreversible or slowly reversible inhibitors often rely on carbamate warheads. The p-tolyl ester's specific position in the concerted aminolysis mechanism (Evidence Item 1) translates to predictable, tunable rates of covalent modification with target nucleophiles . This is particularly valuable when designing activity-based probes (ABPs) or covalent inhibitors where a moderate off-rate is desired to achieve sustained target engagement while minimizing non-specific labeling. The ability to fine-tune reactivity by switching between p-tolyl, phenyl, and p-chlorophenyl carbamates (as explored in Evidence Item 1) provides a direct and quantitative handle for optimizing probe selectivity and potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Morpholine-4-carboxylic acid p-tolyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.